6,8-Dibromo-4-methyl-3-phenylcoumarin
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Overview
Description
6,8-Dibromo-4-methyl-3-phenylcoumarin is a chemical compound with the molecular formula C16H10Br2O2 and a molecular weight of 394.06 g/mol . It belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-4-methyl-3-phenylcoumarin typically involves the bromination of 4-methyl-3-phenylcoumarin. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction proceeds through electrophilic substitution, where bromine atoms are introduced at the 6 and 8 positions of the coumarin ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-4-methyl-3-phenylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted coumarins with various functional groups.
Scientific Research Applications
6,8-Dibromo-4-methyl-3-phenylcoumarin has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-4-methyl-3-phenylcoumarin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-3-phenylcoumarin: Lacks bromine atoms, making it less reactive in certain chemical reactions.
6,8-Dichloro-4-methyl-3-phenylcoumarin: Contains chlorine atoms instead of bromine, leading to different reactivity and biological properties.
6,8-Difluoro-4-methyl-3-phenylcoumarin: Contains fluorine atoms, which can significantly alter its chemical and biological behavior.
Uniqueness
6,8-Dibromo-4-methyl-3-phenylcoumarin is unique due to the presence of bromine atoms at the 6 and 8 positions, which enhance its reactivity and potential biological activities. The bromine atoms also influence the compound’s physical properties, such as melting point and solubility, making it distinct from other similar compounds .
Properties
CAS No. |
288399-85-9 |
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Molecular Formula |
C16H10Br2O2 |
Molecular Weight |
394.06 g/mol |
IUPAC Name |
6,8-dibromo-4-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C16H10Br2O2/c1-9-12-7-11(17)8-13(18)15(12)20-16(19)14(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
QVRYSTBQGBGQPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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